Binding Affinity Advantage: DRI Peptide vs. Native L-Isoform to p53-DNA-Binding Domain
FOXO4-DRI demonstrates substantially higher binding affinity to the p53-DNA-binding domain (p53-DBD) compared to the native L-amino acid FOXO4-derived peptide from which it was designed. Microscale thermophoresis (MST) measurements reveal that DRI binds to p53-DBD with a dissociation constant of approximately 50 nM, whereas the native L-isoform peptide exhibits Kd of approximately 2.5 mM under comparable conditions [1]. This represents a binding affinity enhancement of approximately 50,000-fold for the DRI peptide architecture.
| Evidence Dimension | Binding affinity (Kd) to p53-DNA-binding domain |
|---|---|
| Target Compound Data | Kd ~50 nM |
| Comparator Or Baseline | Native L-isoform FOXO4-derived peptide: Kd ~2.5 mM |
| Quantified Difference | ~50,000-fold improvement in binding affinity |
| Conditions | Microscale thermophoresis (MST), in vitro binding assay, p53-DBD recombinant protein |
Why This Matters
This order-of-magnitude binding affinity differential directly impacts effective concentration requirements and compound usage per experimental replicate, making DRI substantially more cost-efficient for researchers targeting p53-FOXO4 complex disruption.
- [1] Aldahmani Z, Zhang R, Groves MR. Identification of hotspots in synthetic peptide inhibitors of the FOXO4:p53 interaction. Gene Protein Dis. 2023;2(3):1491. View Source
